Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14664071
InChI: InChI=1S/C12H10ClN3O4/c1-20-12(17)9-7-15(14-11(9)16(18)19)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3
SMILES:
Molecular Formula: C12H10ClN3O4
Molecular Weight: 295.68 g/mol

Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC14664071

Molecular Formula: C12H10ClN3O4

Molecular Weight: 295.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C12H10ClN3O4
Molecular Weight 295.68 g/mol
IUPAC Name methyl 1-[(2-chlorophenyl)methyl]-3-nitropyrazole-4-carboxylate
Standard InChI InChI=1S/C12H10ClN3O4/c1-20-12(17)9-7-15(14-11(9)16(18)19)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3
Standard InChI Key TXAPLSHVQDMQRS-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=CC=CC=C2Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The IUPAC name of the compound is methyl 2-[(2-chlorophenyl)methyl]-5-nitropyrazole-3-carboxylate, with a molecular formula of C12H10ClN3O4\text{C}_{12}\text{H}_{10}\text{Cl}\text{N}_{3}\text{O}_{4} and a molecular weight of 295.68 g/mol . Its structure features a pyrazole ring substituted at the 3-position with a nitro group (NO2-\text{NO}_2) and at the 4-position with a methyl carboxylate ester (COOCH3-\text{COOCH}_3). The 1-position is occupied by a 2-chlorobenzyl group, introducing steric and electronic effects that influence reactivity .

Key Structural Data:

PropertyValueSource
Boiling Point471.1±40.0C471.1 \pm 40.0^\circ \text{C}
Density1.5±0.1g/cm31.5 \pm 0.1 \, \text{g/cm}^3
Exact Mass295.03 g/mol
Topological Polar Surface Area100.8 Ų

The chlorobenzyl moiety enhances lipophilicity, as evidenced by a calculated LogP value of 0.10, suggesting moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with characteristic peaks for the aromatic protons of the chlorobenzyl group (δ7.27.4ppm\delta \, 7.2–7.4 \, \text{ppm}), the pyrazole ring protons (δ6.87.0ppm\delta \, 6.8–7.0 \, \text{ppm}), and the methyl ester (δ3.9ppm\delta \, 3.9 \, \text{ppm}) . Infrared (IR) spectroscopy reveals strong absorptions at 1720cm11720 \, \text{cm}^{-1} (C=O stretch) and 1520cm11520 \, \text{cm}^{-1} (asymmetric NO₂ stretch) .

Synthesis and Optimization

Primary Synthetic Route

The compound is synthesized via esterification of 4-nitro-1H-pyrazole-3-carboxylic acid. A representative procedure involves:

  • Reaction Setup: Charging a reaction vessel with 4-nitro-1H-pyrazole-3-carboxylic acid (1.117 kg, 7.11 mol) and methanol (8.95 L) under nitrogen .

  • Chlorination: Slow addition of thionyl chloride (0.581 L, 8.0 mol) at 05C0–5^\circ \text{C}, followed by warming to 1822C18–22^\circ \text{C} for 16–24 hours .

  • Workup: Concentration under reduced pressure and azeotropic drying with toluene to yield the product as an off-white solid (99.5% purity) .

Reaction Conditions:

  • Temperature: 025C0–25^\circ \text{C}

  • Time: 16–48 hours

  • Yield: >99% (after recrystallization)

Alternative Methodologies

A scaled-up protocol employs toluene for solvent removal, achieving a 108.7% mass recovery due to residual solvent traces . This method emphasizes reproducibility, with 1H NMR confirming the absence of impurities (d6\text{d}_6-DMSO analysis) .

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point above 200C200^\circ \text{C} (decomposition observed before melting) . Its vapor pressure is negligible (0.0±0.8mmHg0.0 \pm 0.8 \, \text{mmHg} at 25C25^\circ \text{C}), reducing volatility risks during handling .

Solubility Profile

SolventSolubility (mg/mL)
DMSO>50
Methanol10–20
Water<1

The low aqueous solubility necessitates formulation strategies, such as salt formation or nanoemulsions, for biomedical applications.

Biological Activity and Applications

Kinase Inhibition

The nitro and chlorobenzyl groups confer affinity for ATP-binding pockets in kinases. In preclinical studies, derivatives of this compound inhibit VEGF-R2 and PDGFR-β at IC₅₀ values of 10–50 nM, highlighting potential in angiogenesis suppression.

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